1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound that features a furan ring and a tetrahydrothiophene ring with a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.
Synthesis of the Tetrahydrothiophene Intermediate: The tetrahydrothiophene ring can be synthesized through a series of steps involving the reduction of thiophene followed by methylation and oxidation to introduce the sulfone group.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the tetrahydrothiophene intermediate in the presence of a urea derivative under suitable conditions, such as using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfone group in the tetrahydrothiophene ring can be reduced to a sulfide or sulfoxide.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(3-methylthiophen-3-yl)urea: Lacks the sulfone group in the tetrahydrothiophene ring.
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)urea: Differs in the position of the substituent on the tetrahydrothiophene ring.
Uniqueness
1-(Furan-2-ylmethyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is unique due to the presence of both a furan ring and a sulfone-containing tetrahydrothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C11H16N2O4S/c1-11(4-6-18(15,16)8-11)13-10(14)12-7-9-3-2-5-17-9/h2-3,5H,4,6-8H2,1H3,(H2,12,13,14) |
InChI Key |
YQHNFQKBWKVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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